N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide, commonly known as CYM-51010, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called glycine transporter inhibitors, which have been shown to modulate the activity of the glycine transporter, resulting in altered neurotransmission. In
Mécanisme D'action
CYM-51010 is a glycine transporter inhibitor, which means it modulates the activity of the glycine transporter. The glycine transporter is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in regulating neurotransmission. By inhibiting the glycine transporter, CYM-51010 increases the concentration of glycine in the synaptic cleft, resulting in altered neurotransmission.
Biochemical and Physiological Effects:
CYM-51010 has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, resulting in altered neurotransmission. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CYM-51010 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CYM-51010 in lab experiments is its specificity for the glycine transporter. This allows researchers to study the effects of modulating the glycine transporter without affecting other neurotransmitter systems. Additionally, CYM-51010 has been shown to be well-tolerated in animal models, making it a viable compound for preclinical studies. However, one limitation of using CYM-51010 is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CYM-51010. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers could investigate the effects of CYM-51010 on other neurotransmitter systems, as well as its potential interactions with other compounds. Finally, researchers could explore ways to increase the solubility of CYM-51010, making it a more viable compound for experimental use.
Méthodes De Synthèse
The synthesis of CYM-51010 involves the reaction of N-(pyridin-3-ylmethyl)glycinamide with cyclohexyl isocyanate and 4-methylphenylsulfonyl chloride. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to increase the yield and purity of CYM-51010, making it a viable compound for scientific research.
Applications De Recherche Scientifique
CYM-51010 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Propriétés
Nom du produit |
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide |
---|---|
Formule moléculaire |
C21H27N3O3S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-17-9-11-20(12-10-17)28(26,27)24(19-7-3-2-4-8-19)16-21(25)23-15-18-6-5-13-22-14-18/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,23,25) |
Clé InChI |
RMRPESUEJFKVPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.